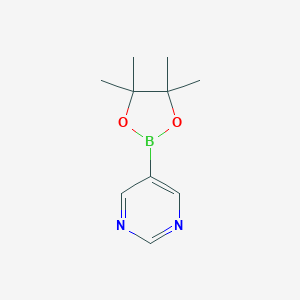

Pyrimidine-5-boronic acid pinacol ester

Description

The exact mass of the compound 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BN2O2/c1-9(2)10(3,4)15-11(14-9)8-5-12-7-13-6-8/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSRGGSAGSUEJKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20400624 | |

| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20400624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

321724-19-0 | |

| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20400624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrimidine-5-boronic acid, pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Pyrimidine-5-boronic acid pinacol ester: A Technical Guide for Researchers

CAS Number: 321724-19-0[1][2][3][4]

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on Pyrimidine-5-boronic acid pinacol ester. This versatile building block is a key reagent in modern organic synthesis, particularly in the realm of medicinal chemistry and materials science.

Core Compound Properties

This compound is a stable, white to off-white solid derivative of boronic acid.[1] Its utility is primarily centered around its application as a key intermediate in Suzuki-Miyaura cross-coupling reactions.[1] The pinacol ester group enhances the stability and handling of the otherwise reactive boronic acid moiety.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₅BN₂O₂ | [2][3][4][5] |

| Molecular Weight | 206.05 g/mol | [4][5] |

| Melting Point | 59.0 - 68.0 °C | [2][5] |

| Purity | ≥94.0% (GC) | [2] |

| Appearance | White to off-white or yellow solid/crystals/powder | [1][2] |

| IUPAC Name | 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine | [2] |

| InChI Key | WSRGGSAGSUEJKQ-UHFFFAOYSA-N | [2] |

| SMILES | CC1(C)OB(OC1(C)C)C1=CN=CN=C1 | [1][2] |

Spectroscopic Data

Below are typical spectroscopic data for this compound and related compounds.

| Type | Data | Source(s) |

| ¹H NMR (400 MHz, CDCl₃) | δ 1.26 (s, 12 H), 0.26 (s, 3 H) | [6] |

| ¹¹B NMR (160 MHz, CDCl₃) | δ 33 | [6] |

| ¹³C NMR (100 MHz, CDCl₃) | δ 83.0, 24.9 | [6] |

| HRMS (EI-TOF) [M]⁺ | Calculated for C₇H₁₅O₂B: m/z 142.1165; Found: 142.1169 | [6] |

Applications in Research and Development

The pyrimidine core is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs with a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[7] this compound serves as a crucial building block for introducing this valuable motif into complex molecules. Its primary application is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds with aryl or vinyl halides.[1][5] This reaction is a cornerstone of modern drug discovery, enabling the synthesis of diverse compound libraries for screening.

Beyond pharmaceuticals, this reagent is also employed in materials science for the synthesis of organic electronic materials, such as polymers and small molecules used in organic light-emitting diodes (OLEDs) and other optoelectronic devices.[5]

Experimental Protocols

While a specific, detailed synthesis protocol for unsubstituted this compound was not found in the immediate search results, a general understanding can be derived from the synthesis of similar compounds. Below are representative protocols for the synthesis and analysis of related pyrimidine boronic acid pinacol esters.

Synthesis of 2-Methylthis compound (A Representative Miyaura Borylation)

This protocol describes the synthesis of a substituted pyrimidine boronic acid pinacol ester from the corresponding bromo-pyrimidine.

Materials:

-

5-Bromo-2-methylpyrimidine

-

Bis(pinacolato)diboron

-

Potassium acetate

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

1,4-Dioxane

Procedure: [8]

-

In a sealed reaction vessel, combine 5-Bromo-2-methylpyrimidine (1.0 equiv.), bis(pinacolato)diboron (1.05 equiv.), potassium acetate (3.0 equiv.), and Pd(dppf)Cl₂ (0.1 equiv.).

-

Evacuate the vessel and backfill with an inert gas (e.g., Argon).

-

Add anhydrous 1,4-dioxane to the mixture.

-

Heat the reaction mixture to 90 °C for 3 hours.

-

Monitor the reaction progress by a suitable analytical method (e.g., LC-MS) to confirm the formation of the desired boronate ester.

-

The crude product can then be used in subsequent reactions, such as a Suzuki coupling, or purified by chromatography.

Analytical Method for Reactive Pinacolboronate Esters

Due to the facile hydrolysis of pinacolboronate esters to their corresponding boronic acids, specialized analytical methods are often required.[9]

Challenges:

-

Hydrolysis: The boronic ester can easily hydrolyze to the boronic acid, which is non-volatile and poorly soluble in common organic solvents.[9]

-

Chromatography: This instability makes analysis by GC and normal-phase HPLC challenging.[9]

Recommended Approach: Reversed-Phase HPLC [9]

-

Sample Diluent: Use a non-aqueous and aprotic diluent to prevent hydrolysis during sample preparation.

-

Mobile Phase: Employ a highly basic mobile phase (e.g., pH 12.4) with an ion-pairing reagent. This strategy helps to stabilize the pinacolboronate ester and achieve good separation and retention.

Visualized Workflows and Pathways

General Suzuki-Miyaura Cross-Coupling Workflow

The following diagram illustrates the typical workflow of a Suzuki-Miyaura cross-coupling reaction, a primary application of this compound.

Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.

Synthesis Workflow for a Substituted Pyrimidine Boronic Acid Pinacol Ester

This diagram outlines the multi-step synthesis of 2-amino-5-pyrimidine boronic acid pinacol ester as described in a patent.[10]

Caption: Multi-step synthesis of a substituted pyrimidine boronic acid pinacol ester.

Safety Information

Hazard Statements: [11]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements: [4]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the Safety Data Sheet (SDS) before handling this chemical.[4] Proper personal protective equipment (PPE) should be worn, and the compound should be handled in a well-ventilated area.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound, 95%, Thermo Scientific Chemicals 1 g | Buy Online [thermofisher.com]

- 3. boronmolecular.com [boronmolecular.com]

- 4. This compound - Safety Data Sheet [chemicalbook.com]

- 5. This compound [myskinrecipes.com]

- 6. rsc.org [rsc.org]

- 7. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2-Methylthis compound synthesis - chemicalbook [chemicalbook.com]

- 9. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. CN102399235A - Synthesis method of 2-amino-5-pyrimidine pinacol borate - Google Patents [patents.google.com]

- 11. This compound, 95%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

Pyrimidine-5-Boronic Acid Pinacol Ester: A Technical Guide for Drug Discovery and Development

For Immediate Release

This technical guide provides an in-depth overview of pyrimidine-5-boronic acid pinacol ester, a key building block in medicinal chemistry and drug discovery. Tailored for researchers, scientists, and drug development professionals, this document outlines the molecule's physicochemical properties, detailed experimental protocols for its use, and its role in modulating critical signaling pathways.

Core Compound Properties

This compound is a heterocyclic organic compound widely utilized in synthetic chemistry, particularly as a versatile reagent in Suzuki-Miyaura cross-coupling reactions. Its stability and reactivity make it a valuable intermediate for the synthesis of complex molecules with potential therapeutic applications.

| Property | Value | References |

| Molecular Weight | 206.05 g/mol | [1][][3][4] |

| Molecular Formula | C₁₀H₁₅BN₂O₂ | [3][4] |

| CAS Number | 321724-19-0 | [1][3][4] |

| Physical Form | Solid, crystals or powder | [1][5] |

| Melting Point | 60°C to 66°C | [3][4] |

| Purity | Commonly available as ≥95% or 97% | [3] |

| IUPAC Name | 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine | [1][3] |

Applications in Drug Discovery

This compound serves as a crucial intermediate in the synthesis of targeted therapies. It is notably used in the preparation of indole derivatives that act as selective inhibitors for all three members of the Pim kinase family (PIM1, PIM2, and PIM3).[] Additionally, it is employed in the synthesis of inhibitors targeting the Transforming Growth Factor-beta (TGF-β1) and Activin A signaling pathways.[][6] These pathways are implicated in cancer cell proliferation, survival, and immune response modulation.

Experimental Protocols

Detailed methodologies are critical for the successful application of this compound in a research setting. Below are representative protocols for synthesis and analysis.

Protocol 1: Synthesis of 2-Substituted this compound via Palladium-Catalyzed Cross-Coupling

This protocol is a general method for synthesizing derivatives of this compound, adapted from a procedure for 2-Chlorothis compound.[6]

Materials:

-

5-Bromo-2-substituted-pyrimidine (starting material)

-

Bis(pinacolato)diboron (B₂(pin)₂)

-

Potassium phosphate heptahydrate (K₃PO₄·7H₂O)

-

Xphos-Pd-G2 (palladium catalyst)

-

Xphos (ligand)

-

Ethanol (solvent)

-

Ethyl acetate (for extraction)

-

Diatomaceous earth

-

Silica gel for column chromatography

-

Petroleum ether and ethyl acetate (eluents)

Procedure:

-

To a reaction flask, add the starting 5-bromo-2-substituted-pyrimidine, potassium phosphate heptahydrate, bis(pinacolato)diboron, Xphos-Pd-G2, and Xphos.

-

Add ethanol as the solvent and stir the mixture well.

-

Allow the reaction to proceed at room temperature for approximately 1 hour.

-

Upon completion, add ethyl acetate to the reaction mixture.

-

Filter the mixture through a pad of diatomaceous earth, washing the pad with additional ethyl acetate.

-

Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product using silica gel column chromatography with a gradient of petroleum ether and ethyl acetate as the eluent to yield the pure 2-substituted this compound.[6]

Protocol 2: Analytical Method for Purity Assessment of Pyrimidine Pinacolboronate Esters

Aryl pinacolboronate esters are susceptible to hydrolysis, posing analytical challenges. This reversed-phase HPLC method is designed to stabilize the compound during analysis.[7]

Challenges:

-

The compound readily hydrolyzes to its corresponding boronic acid.

-

The resulting boronic acid is nonvolatile and poorly soluble in common organic solvents, making GC and normal-phase HPLC unsuitable.[7]

Methodology:

-

Sample Preparation: Dissolve the this compound derivative in a non-aqueous and aprotic diluent (e.g., acetonitrile) to minimize hydrolysis.

-

Chromatographic System: Utilize a reversed-phase HPLC system.

-

Mobile Phase: Employ a highly basic mobile phase (pH ~12.4) containing an ion-pairing reagent. This strategy helps to stabilize the pinacolboronate ester and adequately solubilize the boronic acid byproduct.

-

Separation: The high pH and ion-pairing reagent allow for acceptable separation and retention of both the parent ester and its hydrolytic degradant, enabling accurate purity assessment.[7]

Key Signaling Pathways and Visualizations

The therapeutic potential of compounds derived from this compound stems from their ability to inhibit key signaling pathways involved in oncogenesis.

Pim Kinase Signaling Pathway

The Pim kinases (PIM1, PIM2, PIM3) are serine/threonine kinases that play a crucial role in promoting cell survival, proliferation, and resistance to apoptosis.[3] They are often upregulated in various cancers. The pathway is typically activated by cytokine signaling through the JAK/STAT cascade. Inhibitors derived from this compound can block the activity of Pim kinases, leading to anti-tumor effects.

Caption: Pim Kinase Signaling Pathway and Point of Inhibition.

TGF-β / Activin A Signaling Pathway

Transforming Growth Factor-beta (TGF-β) and Activin A are members of the TGF-β superfamily that regulate numerous cellular processes, including proliferation, differentiation, and apoptosis.[8][9] They signal through a canonical pathway involving SMAD proteins. Dysregulation of this pathway is common in cancer.

Caption: Canonical TGF-β/Activin A SMAD Signaling Pathway.

General Synthetic Workflow

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry and the primary application for this compound. This workflow illustrates its use in creating novel chemical entities.

Caption: General Workflow for Suzuki-Miyaura Coupling.

References

- 1. The role of Pim kinase in immunomodulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. The complexity of TGFβ/activin signaling in regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Activin A inhibits growth-inhibitory signals by TGF-beta1 in differentiated human endometrial adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Small-Molecule Inhibitor of PIM Kinases as a Potential Treatment for Urothelial Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Transforming growth factor-beta1 and activin A generate antiproliferative signaling in thyroid cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]

An In-depth Technical Guide to 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and applications of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine, a key building block in modern medicinal chemistry and organic synthesis. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel chemical entities.

Core Properties

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is a stable, crystalline solid that serves as a versatile precursor for the introduction of a pyrimidine-5-yl moiety in organic molecules. Its pinacolborane group allows for efficient and selective palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.

Physicochemical Properties

The following table summarizes the key physicochemical properties of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine.

| Property | Value |

| Molecular Formula | C₁₀H₁₅BN₂O₂ |

| Molecular Weight | 206.05 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 65-69 °C |

| Boiling Point | Not available |

| Density | Not available |

| Solubility | Soluble in common organic solvents such as THF, dioxane, and DMF. |

Spectroscopic Data

| Spectroscopy | Expected Signals |

| ¹H NMR | Signals corresponding to the pyrimidine ring protons (typically in the aromatic region, ~δ 8.5-9.5 ppm) and a characteristic singlet for the twelve equivalent protons of the tetramethyl group on the dioxaborolane ring (typically around δ 1.3 ppm). |

| ¹³C NMR | Signals for the carbon atoms of the pyrimidine ring and the dioxaborolane moiety. The carbon attached to boron will have a characteristic chemical shift. |

| IR | Characteristic vibrational bands for C-H, C=N, C=C aromatic stretching, and B-O stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. |

Experimental Protocols

The following sections detail the experimental procedures for the synthesis of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine and its subsequent use in a typical Suzuki-Miyaura cross-coupling reaction.

Synthesis of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

This protocol describes a common method for the synthesis of the title compound from 5-bromopyrimidine via a palladium-catalyzed borylation reaction.

Materials:

-

5-Bromopyrimidine

-

Bis(pinacolato)diboron (B₂Pin₂)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium acetate (KOAc)

-

1,4-Dioxane (anhydrous)

-

Nitrogen or Argon gas supply

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add 5-bromopyrimidine (1.0 equivalent), bis(pinacolato)diboron (1.1 equivalents), [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.03 equivalents), and potassium acetate (3.0 equivalents).

-

Add anhydrous 1,4-dioxane to the flask.

-

Heat the reaction mixture to 80 °C and stir for 3-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of celite to remove the catalyst and inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent (e.g., a gradient of ethyl acetate in hexanes) to afford 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine as a solid.

Suzuki-Miyaura Cross-Coupling Reaction

This protocol outlines a general procedure for the coupling of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine with an aryl halide.

Materials:

-

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

-

Aryl halide (e.g., aryl bromide or iodide)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Water

-

Nitrogen or Argon gas supply

-

Standard glassware for inert atmosphere reactions

Procedure:

-

In a Schlenk flask under an inert atmosphere, combine 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine (1.0 equivalent), the aryl halide (1.2 equivalents), tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents), and potassium carbonate (2.0 equivalents).

-

Add a 4:1 mixture of toluene and water to the flask.

-

Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

After the reaction is complete, cool the mixture to room temperature.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the organic phase under reduced pressure.

-

Purify the resulting residue by column chromatography on silica gel to yield the desired 5-arylpyrimidine product.

Visualized Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental procedures.

Caption: Synthesis of the title compound.

Caption: Suzuki-Miyaura coupling workflow.

Applications in Drug Discovery and Development

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is a valuable building block in the synthesis of a wide range of biologically active molecules. The pyrimidine scaffold is a common feature in many approved drugs and clinical candidates, exhibiting activities such as kinase inhibition, antiviral, and anticancer effects. The ability to readily introduce this moiety through robust and high-yielding Suzuki-Miyaura coupling reactions makes this reagent particularly attractive for the rapid generation of compound libraries for high-throughput screening and lead optimization in drug discovery programs. Its stability and ease of handling further contribute to its utility in both academic and industrial research settings.

Pyrimidine-5-boronic acid pinacol ester storage and handling

An In-depth Technical Guide to the Storage and Handling of Pyrimidine-5-boronic acid pinacol ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a valuable reagent in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds.[1] Its utility in the synthesis of complex molecules, including indole derivatives as selective Pim kinase inhibitors and inhibitors of TGF-β1 and activin A signaling, underscores its importance in medicinal chemistry and drug development.[2] However, as a boronic acid derivative, its stability and reactivity necessitate careful storage and handling to ensure its integrity and to mitigate potential hazards. This guide provides a comprehensive overview of the best practices for the storage and handling of this compound, including safety precautions, storage conditions, and handling procedures.

Chemical and Physical Properties

A clear understanding of the chemical and physical properties of this compound is fundamental to its safe handling and effective use.

| Property | Value |

| Molecular Formula | C10H15BN2O2 |

| Molecular Weight | 206.05 g/mol [1][3] |

| Appearance | White to off-white solid[1] |

| Melting Point | 60-66°C[3] |

| Boiling Point | 308.9°C at 760 mmHg[3] |

| Density | 1.07 g/cm³[3] |

| CAS Number | 321724-19-0[1][3] |

Safety and Hazard Information

This compound is classified with specific hazard statements that require attention. All personnel handling this compound should be thoroughly familiar with its Safety Data Sheet (SDS).

Hazard Statements:

-

H302: Harmful if swallowed.[4]

Precautionary Statements: A comprehensive list of precautionary statements can be found in the product's SDS.[3][6] Key precautions include avoiding breathing dust, washing hands thoroughly after handling, and wearing appropriate personal protective equipment (PPE).[3][6]

Storage and Stability

Proper storage is critical to maintaining the quality and reactivity of this compound.

Recommended Storage Conditions

The recommended storage conditions for this compound vary depending on its form (solid or in solution).

| Form | Storage Temperature | Shelf Life |

| Powder | -20°C | 3 years[1] |

| Powder | 4°C (Refrigerator) | 2 years[1][4] |

| In Solvent | -80°C | 6 months[1] |

| In Solvent | -20°C | 1 month[1] |

Key Storage Considerations:

-

Moisture Sensitivity: Boronic acids and their esters are susceptible to hydrolysis. The container should be tightly closed and stored in a dry, well-ventilated place.[3]

-

Inert Atmosphere: While not always explicitly stated for this specific compound in the search results, it is general best practice for boronic esters to be stored under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.

-

Light Sensitivity: Although not specified, protection from light is a general good practice for storing chemical reagents.

Handling Procedures

Adherence to proper handling procedures is essential for user safety and for preserving the integrity of the compound.

Personal Protective Equipment (PPE)

When handling this compound, the following PPE should be worn:[3][6]

-

Eye Protection: Safety glasses with side-shields or goggles.

-

Hand Protection: Compatible chemical-resistant gloves. Gloves must be inspected prior to use.[7]

-

Skin and Body Protection: A laboratory coat and other protective clothing as needed to prevent skin contact.

-

Respiratory Protection: Use only in a well-ventilated area.[3][6] If dust is generated, a NIOSH-approved respirator may be necessary.

General Handling Workflow

The following diagram illustrates a general workflow for handling this compound in a laboratory setting.

Experimental Protocols

While specific, detailed experimental protocols for the use of this compound were not found in the initial search, general best practices for handling air- and moisture-sensitive reagents should be followed.

Dissolution in Solvents

When preparing solutions of this compound, it is crucial to use anhydrous solvents to prevent hydrolysis. Common solvents for Suzuki-Miyaura reactions include dimethylformamide (DMF), dioxane, and tetrahydrofuran (THF). Solubility in DMSO has been noted as 100 mg/mL, though ultrasonic assistance may be needed.[1] It is also highlighted that hygroscopic DMSO can significantly impact solubility.[1]

Troubleshooting and Stability Considerations

The primary degradation pathway for boronic acid pinacol esters is hydrolysis. The following decision tree can help in troubleshooting potential issues related to compound stability.

First Aid Measures

In case of exposure, the following first aid measures should be taken:[3][6]

-

Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If you feel unwell, call a POISON CENTER or doctor/physician.[3][6]

-

Skin Contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[3][6]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3][6]

-

Ingestion: Clean mouth with water and drink plenty of water afterward. Get medical attention if symptoms occur.[6]

Disposal Considerations

Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, national, and international regulations.[3][6] Avoid release to the environment.[7]

Conclusion

The effective and safe use of this compound in research and development is contingent upon a thorough understanding of its properties and adherence to strict storage and handling protocols. By following the guidelines outlined in this document, researchers can ensure the integrity of the reagent, obtain reliable and reproducible results, and maintain a safe laboratory environment.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | 321724-19-0 [chemicalbook.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. This compound | 321724-19-0 [sigmaaldrich.com]

- 5. This compound, 95%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 6. fishersci.com [fishersci.com]

- 7. chemicalbook.com [chemicalbook.com]

Stability of Pyrimidine-5-boronic acid pinacol ester: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrimidine-5-boronic acid pinacol ester is a critical building block in modern medicinal chemistry, primarily utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, for the synthesis of complex organic molecules.[1] Despite its widespread use, the inherent stability of this reagent is a crucial consideration for its storage, handling, and application in synthetic protocols, as well as for the accurate analysis of reaction outcomes. This technical guide provides a comprehensive overview of the stability of this compound, focusing on its degradation pathways, storage recommendations, and analytical methodologies for stability assessment. Detailed experimental protocols for forced degradation studies and stability-indicating analytical methods are provided to aid researchers in ensuring the quality and integrity of this vital reagent.

Introduction

Boronic acids and their pinacol esters are indispensable reagents in organic synthesis. The pinacol ester of pyrimidine-5-boronic acid offers improved stability and handling characteristics compared to the corresponding free boronic acid. However, the B-C bond and the boronic ester moiety are susceptible to degradation under various conditions. A thorough understanding of the stability profile of this compound is paramount for its effective use in drug discovery and development, ensuring reproducibility of synthetic procedures and the purity of final compounds.

Chemical Stability and Degradation Pathways

The primary degradation pathway for this compound is hydrolysis to its corresponding boronic acid and pinacol.[2][3] This reaction is often catalyzed by the presence of water and can be influenced by pH.[4][5]

Key Degradation Pathways:

-

Hydrolytic Degradation: The ester linkage is susceptible to cleavage in the presence of water, yielding pyrimidine-5-boronic acid. The rate of hydrolysis is significantly influenced by the pH of the medium, with both acidic and basic conditions potentially accelerating the degradation.[4][5] Studies on analogous arylboronic pinacol esters have shown that the electronic properties of the aromatic ring can affect the rate of hydrolysis.[4]

-

Oxidative Degradation: Boronic acids and their esters can be susceptible to oxidation. While specific studies on the oxidative degradation of this compound are not extensively documented, the potential for oxidation of the boronic acid moiety exists, particularly in the presence of strong oxidizing agents.[1][6]

-

Thermal Degradation: Elevated temperatures can promote the degradation of the molecule. Thermal stress may lead to the formation of boroxines (anhydrides of boronic acids) from the hydrolyzed product.[7]

-

Photodegradation: Exposure to light, particularly UV radiation, can induce degradation of the compound. Photostability studies are crucial to determine appropriate handling and storage conditions.[8][9]

The following diagram illustrates the primary hydrolytic degradation pathway.

Caption: Hydrolytic degradation of this compound.

Recommended Storage and Handling

To maintain the integrity of this compound, the following storage and handling procedures are recommended:

| Condition | Recommendation | Rationale |

| Temperature | Long-term: -20°C; Short-term: 4°C.[1][10] | Minimizes thermal degradation and slows down potential hydrolytic decomposition. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Protects against moisture and oxidation. |

| Light | Store in a light-resistant container. | Prevents photodegradation. |

| Moisture | Keep the container tightly sealed and use a desiccator for storage. | The compound is susceptible to hydrolysis. |

Quantitative Stability Data

| Stress Condition | Expected Stability | Primary Degradant | Analytical Technique for Monitoring |

| Acidic (e.g., 0.1 M HCl) | Labile | Pyrimidine-5-boronic acid | HPLC, ¹H NMR[11][12] |

| Basic (e.g., 0.1 M NaOH) | Labile | Pyrimidine-5-boronic acid | HPLC, ¹H NMR[5][11] |

| Oxidative (e.g., 3% H₂O₂) | Potentially Labile | Oxidized derivatives | HPLC-MS[6] |

| Thermal (e.g., 60°C) | Moderately Stable | Pyrimidine-5-boronic acid, Boroxines | HPLC, TGA[7] |

| Photolytic (ICH Q1B) | Potentially Labile | Photodegradants | HPLC-DAD[8][9] |

Experimental Protocols

The following are detailed methodologies for key experiments to assess the stability of this compound.

Forced Degradation Studies (as per ICH Q1A(R2))[13][14][15][16]

This workflow outlines the process for conducting forced degradation studies.

Caption: Workflow for forced degradation studies.

5.1.1. Acidic Degradation

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

-

In a clean glass vial, add an aliquot of the stock solution to an equal volume of 0.1 M hydrochloric acid.

-

Incubate the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

-

At each time point, withdraw an aliquot, neutralize it with an appropriate amount of 0.1 M sodium hydroxide, and dilute with the mobile phase to a suitable concentration for analysis.

-

Analyze the samples by a stability-indicating HPLC method.

5.1.2. Basic Degradation

-

Follow the same procedure as for acidic degradation, but use 0.1 M sodium hydroxide instead of hydrochloric acid.

-

Neutralize the withdrawn aliquots with 0.1 M hydrochloric acid before dilution and analysis.

5.1.3. Oxidative Degradation

-

Prepare a stock solution of the compound as described above.

-

In a clean glass vial, add an aliquot of the stock solution to an equal volume of 3% hydrogen peroxide.

-

Incubate the mixture at room temperature for a defined period, protected from light.

-

At each time point, withdraw an aliquot and dilute with the mobile phase for analysis.

-

Analyze the samples by HPLC.

5.1.4. Thermal Degradation

-

Place a known amount of the solid compound in a clean, dry glass vial.

-

Expose the vial to a controlled high temperature (e.g., 60°C or 80°C) in a calibrated oven for a defined period.

-

At each time point, dissolve a portion of the solid in a suitable solvent and dilute for HPLC analysis.

5.1.5. Photolytic Degradation (as per ICH Q1B) [8][13]

-

Spread a thin layer of the solid compound on a clean, inert surface (e.g., a petri dish).

-

Expose the sample to a light source capable of emitting both UV and visible light, with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature and humidity conditions.

-

At the end of the exposure period, collect the samples, dissolve them in a suitable solvent, and analyze by HPLC.

Stability-Indicating HPLC Method[12][18][19][20]

A robust stability-indicating HPLC method is essential to separate the parent compound from its degradation products.

Chromatographic Conditions (Example):

-

Column: Waters XTerra MS C18, 4.6 x 150 mm, 5 µm (or a similar column with low silanol activity to minimize on-column hydrolysis).[12][14]

-

Mobile Phase A: 0.1% Formic acid in water (Note: Acidic mobile phases can promote on-column hydrolysis; optimization to a less acidic or even basic mobile phase may be necessary).[11][12]

-

Mobile Phase B: Acetonitrile.

-

Gradient: A suitable gradient to ensure separation of the parent peak from any degradants (e.g., 5% to 95% B over 20 minutes).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection: UV at an appropriate wavelength (e.g., 254 nm).

-

Injection Volume: 10 µL.

-

Sample Diluent: Acetonitrile or another aprotic solvent to minimize hydrolysis in the sample vial.[10]

Method Validation: The method should be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness. The specificity is confirmed by the ability to resolve the main peak from all degradation products generated during the forced degradation studies.

¹H NMR Spectroscopy for Monitoring Hydrolysis[21][22][23]

¹H NMR spectroscopy can be used to monitor the hydrolysis of the pinacol ester in real-time.

Protocol:

-

Dissolve a known amount of this compound in a deuterated solvent (e.g., DMSO-d₆).

-

Acquire an initial ¹H NMR spectrum to serve as the t=0 reference. The pinacol methyl protons will appear as a characteristic singlet.

-

Add a known amount of D₂O to the NMR tube to initiate hydrolysis.

-

Acquire ¹H NMR spectra at regular intervals.

-

Monitor the decrease in the integral of the pinacol methyl proton signal and the appearance of a new signal corresponding to free pinacol. The percentage of hydrolysis can be calculated from the relative integrals of these signals.

Application in Suzuki-Miyaura Coupling

This compound is a key intermediate in the Suzuki-Miyaura coupling reaction, a powerful method for the formation of C-C bonds.[15][16][17][18] The stability of the boronic ester is crucial for the efficiency and reproducibility of this reaction.

The following diagram illustrates the catalytic cycle of the Suzuki-Miyaura reaction involving this compound.

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Conclusion

The stability of this compound is a critical parameter that influences its successful application in synthetic chemistry and drug development. The primary degradation pathway is hydrolysis, which can be mitigated by proper storage and handling, including low temperatures, inert atmosphere, and protection from light and moisture. Forced degradation studies are essential for understanding the degradation profile and for the development of robust, stability-indicating analytical methods. The protocols and information provided in this guide serve as a valuable resource for researchers to ensure the quality and reliability of this important chemical intermediate.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. research.ed.ac.uk [research.ed.ac.uk]

- 6. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. open.metu.edu.tr [open.metu.edu.tr]

- 8. ema.europa.eu [ema.europa.eu]

- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. iagim.org [iagim.org]

- 14. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SI...: Ingenta Connect [ingentaconnect.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Suzuki Coupling [organic-chemistry.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Suzuki-Miyaura cross-coupling reaction of aryl and heteroaryl pinacol boronates for the synthesis of 2-substituted pyrimidines | Sigma-Aldrich [sigmaaldrich.com]

Navigating the Safety and Application of Pyrimidine-5-boronic acid pinacol ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and scientific applications of Pyrimidine-5-boronic acid pinacol ester. The information is curated to support researchers and professionals in drug development and other scientific fields in the safe and effective use of this compound.

Chemical Identity and Properties

This compound is a heterocyclic organic compound frequently utilized as a building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions.[1]

| Property | Value | Reference |

| CAS Number | 321724-19-0 | [1] |

| Molecular Formula | C₁₀H₁₅BN₂O₂ | [1] |

| Molecular Weight | 206.05 g/mol | [1] |

| Appearance | White to yellow crystals or powder | [2] |

| Melting Point | 60-66 °C | [1] |

| Boiling Point | 308.9 °C at 760 mmHg | [1] |

| Density | 1.07 g/cm³ | [1] |

| Flash Point | 140.6 °C | [1] |

| Storage Temperature | Refrigerator | [3] |

Safety and Hazard Information

The following tables summarize the key hazard and precautionary information as found in Safety Data Sheets (SDS).

GHS Hazard Statements[3]

| Code | Statement |

| H302 | Harmful if swallowed. |

| H315 | Causes skin irritation. |

| H319 | Causes serious eye irritation. |

| H335 | May cause respiratory irritation. |

GHS Precautionary Statements[1][4]

| Code | Statement |

| Prevention | |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P264 | Wash skin thoroughly after handling. |

| P270 | Do not eat, drink or smoke when using this product. |

| P271 | Use only outdoors or in a well-ventilated area. |

| P280 | Wear protective gloves/ eye protection/ face protection. |

| Response | |

| P301 + P312 | IF SWALLOWED: Call a POISON CENTER or doctor/ physician if you feel unwell. |

| P330 | Rinse mouth. |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. |

| P332 + P313 | If skin irritation occurs: Get medical advice/ attention. |

| P362 | Take off contaminated clothing and wash before reuse. |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| P337 + P313 | If eye irritation persists: Get medical advice/ attention. |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

| P312 | Call a POISON CENTER or doctor/ physician if you feel unwell. |

| Storage | |

| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P405 | Store locked up. |

| Disposal | |

| P501 | Dispose of contents/ container to an approved waste disposal plant. |

Experimental Protocols

Synthesis of 2-Amino-5-pyrimidine boronic acid pinacol ester

A patented method describes the synthesis of a related compound, 2-amino-5-pyrimidine boronic acid pinacol ester, which provides insight into the general synthetic strategies for such molecules. The process involves the protection of the amino group of 2-amino-5-bromopyrimidine, followed by a lithium-halogen exchange and subsequent reaction with an appropriate borate ester. The protecting groups are then removed, and the resulting boronic acid is esterified with pinacol.[4]

Workflow for the Synthesis of a Pyrimidine Boronic Acid Pinacol Ester Derivative

Caption: General workflow for the synthesis of a pyrimidine boronic acid pinacol ester derivative.

Suzuki-Miyaura Cross-Coupling Reaction

This compound is a key reagent in Suzuki-Miyaura cross-coupling reactions, which are fundamental for the formation of carbon-carbon bonds.[1] A general protocol for such a reaction is outlined below.

General Protocol for Suzuki-Miyaura Coupling:

-

Reaction Setup: In a reaction vessel, combine the aryl or vinyl halide (1 equivalent), this compound (1.05-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.01-0.05 equivalents), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 equivalents).

-

Solvent Addition: Add a suitable solvent or solvent mixture (e.g., toluene, dioxane, DMF, often with water).

-

Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C for a period of 2 to 24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Work-up: After completion, cool the reaction mixture, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Workflow for a Typical Suzuki-Miyaura Cross-Coupling Reaction

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Relevance in Drug Discovery and Signaling Pathways

This compound serves as a crucial intermediate in the synthesis of various biologically active compounds, including inhibitors of key signaling pathways implicated in diseases such as cancer.

Pim Kinase Signaling Pathway

Derivatives synthesized from this compound have been used to create inhibitors of Pim kinases.[5] Pim kinases are a family of serine/threonine kinases that play a role in cell survival, proliferation, and apoptosis.[6]

Simplified Pim Kinase Signaling Pathway

Caption: The Pim kinase signaling pathway and the point of inhibition.

TGF-β and Activin A Signaling Pathway

This compound is also utilized in the synthesis of inhibitors for the Transforming Growth Factor-beta (TGF-β) and Activin A signaling pathways.[5] These pathways are crucial in regulating cell growth, differentiation, and apoptosis.[7][8]

Simplified TGF-β/Activin A Signaling Pathway

Caption: The TGF-β/Activin A signaling pathway and the point of inhibition.

VCP/p97 Signaling in Protein Homeostasis

Pyrimidine-based structures have been investigated for the development of inhibitors of Valosin-Containing Protein (VCP), also known as p97.[9] VCP/p97 is an ATPase that plays a critical role in the ubiquitin-proteasome system, which is essential for protein homeostasis.[1] Its inhibition leads to the accumulation of misfolded proteins, inducing cellular stress and apoptosis.[1]

Role of VCP/p97 in the Ubiquitin-Proteasome System

Caption: The role of VCP/p97 in protein degradation and the effect of its inhibition.

Conclusion

This compound is a valuable and versatile building block in synthetic and medicinal chemistry. While it presents moderate health hazards requiring careful handling and appropriate personal protective equipment, its utility in constructing complex molecules with significant biological activities is well-documented. This guide provides essential safety information and highlights its application in the synthesis of inhibitors targeting key signaling pathways, thereby underscoring its importance in modern drug discovery and development. Researchers should always consult the most current Safety Data Sheet from their supplier before handling this chemical.

References

- 1. Harnessing p97/VCP: A Transformative AAA+ ATPase Target for Next-Generation Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. VCP/p97 controls signals of the ERK1/2 pathway transmitted via the Shoc2 scaffolding complex: novel insights into IBMPFD pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. A Small-Molecule Inhibitor of PIM Kinases as a Potential Treatment for Urothelial Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Activin signaling as an emerging target for therapeutic interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jddtonline.info [jddtonline.info]

Spectroscopic Analysis of Pyrimidine-5-boronic acid pinacol ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for Pyrimidine-5-boronic acid pinacol ester (CAS No: 321724-19-0), a key building block in medicinal chemistry and organic synthesis. While specific, publicly available spectra for this exact compound are not readily found in the literature, this document outlines the anticipated Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data based on its chemical structure. Furthermore, it details the standard experimental protocols for acquiring such data, offering a framework for researchers to characterize this compound in a laboratory setting.

Core Compound Data

| Property | Value |

| Chemical Name | 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine |

| CAS Number | 321724-19-0 |

| Molecular Formula | C₁₀H₁₅BN₂O₂ |

| Molecular Weight | 206.05 g/mol |

Expected Spectroscopic Data

The following tables summarize the predicted NMR and MS data for this compound. These predictions are based on the analysis of its structural fragments: a pyrimidine ring and a pinacol boronate ester group.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| ~9.1 | s | 1H | H-2 (pyrimidine) |

| ~8.9 | s | 2H | H-4, H-6 (pyrimidine) |

| ~1.3 | s | 12H | -C(CH₃)₂ |

Note: The chemical shifts are estimates and can be influenced by the solvent and concentration.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ ppm) | Assignment |

| ~160 | C-4, C-6 (pyrimidine) |

| ~157 | C-2 (pyrimidine) |

| ~84 | -C(CH₃)₂ |

| ~25 | -C(CH₃)₂ |

| Not observed | C-5 (pyrimidine, C-B) |

Note: The carbon atom attached to the boron (C-5) may show a very broad signal or be unobservable due to quadrupolar relaxation of the boron nucleus.

Table 3: Predicted Mass Spectrometry Data

| m/z Value | Ion Species |

| ~206.1 | [M]⁺ (Molecular Ion) |

| ~207.1 | [M+H]⁺ (Protonated Molecule) |

| ~229.1 | [M+Na]⁺ (Sodium Adduct) |

Note: The specific ions observed will depend on the ionization technique used (e.g., ESI, EI).

Experimental Protocols

Detailed methodologies for acquiring the NMR and MS data are provided below. These protocols are standard procedures and may be adapted based on the specific instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and purity of this compound.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved. If necessary, briefly vortex the tube.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16 to 64, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-12 ppm.

-

Temperature: 298 K.

¹³C NMR Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-200 ppm.

-

Temperature: 298 K.

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shifts using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and integration to assign the signals to the respective protons and carbons in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation: A mass spectrometer, for example, a Quadrupole Time-of-Flight (Q-TOF) or an Orbitrap mass spectrometer, typically coupled with a liquid chromatography system (LC-MS).

Sample Preparation:

-

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

-

Dilute the stock solution to a final concentration of approximately 1-10 µg/mL with the mobile phase.

LC-MS Parameters (Electrospray Ionization - ESI):

-

Chromatography Column: A C18 reverse-phase column is typically suitable.

-

Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid, is a common starting point.

-

Flow Rate: 0.2-0.5 mL/min.

-

Ionization Mode: Positive ion mode is expected to be effective for this compound ([M+H]⁺).

-

Capillary Voltage: 3-4 kV.

-

Source Temperature: 100-150 °C.

-

Desolvation Temperature: 250-400 °C.

-

Mass Range: m/z 50-500.

Data Analysis:

-

Identify the peak corresponding to the molecular ion ([M]⁺), the protonated molecule ([M+H]⁺), or other adducts (e.g., [M+Na]⁺).

-

Compare the observed m/z value with the calculated exact mass of the compound.

-

If tandem MS (MS/MS) is performed, analyze the fragmentation pattern to gain further structural information.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

The Pivotal Role of Pyrimidine Boronic Esters in Modern Organic Synthesis: A Technical Guide

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, applications, and experimental protocols of pyrimidine boronic esters, key intermediates in the construction of complex organic molecules.

The pyrimidine scaffold is a ubiquitous structural motif in a vast array of biologically active compounds, including nucleic acids and numerous pharmaceuticals.[1] Consequently, the development of efficient and versatile methods for the functionalization of the pyrimidine ring is of paramount importance to the fields of medicinal chemistry and materials science. Among the various synthetic handles available, pyrimidine boronic esters have emerged as exceptionally valuable and versatile intermediates. Their stability, ease of handling, and broad reactivity in cross-coupling reactions have solidified their position as indispensable building blocks in the synthetic chemist's toolbox.[1]

This technical guide provides an in-depth overview of the synthesis and application of pyrimidine boronic esters, with a particular focus on their role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Detailed experimental protocols for the preparation of key pyrimidine boronic esters and their subsequent coupling reactions are presented, alongside a comprehensive summary of quantitative data to aid in reaction optimization.

Synthesis of Pyrimidine Boronic Esters

The preparation of pyrimidine boronic esters can be achieved through several synthetic strategies, with the choice of method often depending on the substitution pattern of the pyrimidine ring and the desired boronic ester. The two most prevalent methods are the palladium-catalyzed borylation of halopyrimidines and the halogen-metal exchange of halopyrimidines followed by trapping with a borate ester.

Palladium-Catalyzed Borylation

The Miyaura borylation, a palladium-catalyzed cross-coupling reaction between a halide and a diboron reagent, is a highly efficient method for the synthesis of aryl and heteroaryl boronic esters.[2] This reaction is particularly well-suited for the synthesis of pyrimidine boronic esters from their corresponding chloro-, bromo-, or iodopyrimidine precursors.

A typical procedure involves the reaction of a halopyrimidine with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base. The choice of catalyst, ligand, and base is crucial for achieving high yields and selectivity.

Halogen-Metal Exchange followed by Borylation

An alternative and widely used method for the synthesis of pyrimidine boronic esters involves a halogen-metal exchange reaction, typically with an organolithium reagent such as n-butyllithium, followed by quenching of the resulting pyrimidyl-lithium species with a borate ester, such as triisopropyl borate or 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This method is particularly useful for the synthesis of pyrimidine boronic acids, which can then be esterified to the desired boronic ester.

Applications in Organic Synthesis

The utility of pyrimidine boronic esters lies in their ability to participate in a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions. The Suzuki-Miyaura cross-coupling reaction is, by far, the most prominent application, but other important transformations, such as the Chan-Lam coupling, also leverage the reactivity of these versatile intermediates.

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (such as a pyrimidine boronic ester) and an organohalide or triflate.[3][4] This reaction is a cornerstone of modern organic synthesis due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of reactants.[5][6]

In the context of drug discovery and development, the Suzuki-Miyaura coupling of pyrimidine boronic esters with various aryl and heteroaryl halides has enabled the synthesis of countless complex molecules with diverse biological activities. The reaction is highly modular, allowing for the rapid generation of libraries of compounds for screening purposes.

The general catalytic cycle for the Suzuki-Miyaura reaction is depicted below:

The Chan-Lam Coupling Reaction

The Chan-Lam coupling, also known as the Chan-Evans-Lam coupling, is a copper-catalyzed reaction that forms a carbon-heteroatom bond between a boronic acid and an amine, alcohol, or thiol.[7][8] This reaction provides a valuable alternative to palladium-catalyzed methods for the synthesis of aryl amines, ethers, and thioethers. Pyrimidine boronic esters can be employed in Chan-Lam couplings to introduce the pyrimidine moiety onto a heteroatom-containing molecule.[9][10]

Quantitative Data Summary

The following tables summarize quantitative data for the synthesis of pyrimidine boronic esters and their application in Suzuki-Miyaura cross-coupling reactions, compiled from various literature sources.

Table 1: Synthesis of Pyrimidine Boronic Esters via Palladium-Catalyzed Borylation

| Entry | Halopyrimidine | Borylating Agent | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 5-Bromo-2-methylpyrimidine | B₂pin₂ | Pd(dppf)Cl₂ (3) | KOAc | 1,4-Dioxane | 90 | 3 | >95 |

| 2 | 2-Chloropyrimidine | B₂pin₂ | Pd(OAc)₂ (2) / SPhos (4) | KOAc | 1,4-Dioxane | 100 | 18 | 85 |

| 3 | 4,6-Dichloropyrimidine | B₂pin₂ | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 15 min (MW) | 71 |

| 4 | 5-Iodopyrimidine | B₂pin₂ | PdCl₂(dppf) (3) | KOAc | DMSO | 80 | 2 | 92 |

Table 2: Suzuki-Miyaura Coupling of Pyrimidine Boronic Esters with Aryl Halides

| Entry | Pyrimidine Boronic Ester | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 2-Methylpyrimidine-5-boronic acid pinacol ester | 1-Bromo-4-methoxybenzene | Pd(dppf)Cl₂ (5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 2 | 95 |

| 2 | This compound | 4-Bromotoluene | Pd(PPh₃)₄ (5) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 88 |

| 3 | 2-Chlorothis compound | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 80 | 12 | 82 |

| 4 | 4-(Pinacolatoboryl)pyrimidine | 2-Bromopyridine | Pd(OAc)₂ (2) / XPhos (4) | K₃PO₄ | t-Amyl alcohol | 100 | 18 | 91 |

Experimental Protocols

The following are representative experimental protocols for the synthesis of a pyrimidine boronic ester and its subsequent use in a Suzuki-Miyaura cross-coupling reaction.

Synthesis of 2-Chlorothis compound

Procedure:

To a solution of 5-bromo-2-chloropyrimidine (1.0 equiv) in a mixture of THF and toluene (4:1) at -78 °C under an argon atmosphere is added n-butyllithium (1.6 M in hexanes, 1.1 equiv) dropwise. The resulting mixture is stirred at -78 °C for 4 hours. 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 equiv) is then added, and the reaction is stirred for an additional hour at -78 °C before being allowed to warm to room temperature. The reaction is quenched with saturated aqueous ammonium chloride and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 2-chlorothis compound.

Suzuki-Miyaura Coupling of 2-Methylthis compound with 1-Bromo-4-methoxybenzene

Procedure:

A mixture of 2-methylthis compound (1.0 equiv), 1-bromo-4-methoxybenzene (1.2 equiv), [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 equiv), and potassium carbonate (2.0 equiv) in a mixture of 1,4-dioxane and water (4:1) is degassed with argon for 15 minutes. The reaction mixture is then heated to 100 °C for 2 hours. After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 5-(4-methoxyphenyl)-2-methylpyrimidine.

Conclusion

Pyrimidine boronic esters are undeniably powerful and versatile intermediates in modern organic synthesis. Their stability, coupled with their predictable reactivity in a range of cross-coupling reactions, has made them indispensable tools for the construction of complex molecular architectures, particularly in the realm of drug discovery. The continued development of novel and efficient methods for the synthesis and application of pyrimidine boronic esters will undoubtedly fuel further innovation in the chemical sciences.

References

- 1. Pyrimidin‐6‐yl Trifluoroborate Salts as Versatile Templates for Heterocycle Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - Palladium-catalyzed solid-state borylation of aryl halides using mechanochemistry [beilstein-journals.org]

- 3. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies | MDPI [mdpi.com]

- 4. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids | MDPI [mdpi.com]

- 5. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Chan–Lam coupling - Wikipedia [en.wikipedia.org]

- 8. Chan-Lam Coupling [organic-chemistry.org]

- 9. Chan-Evans-Lam Amination of Boronic Acid Pinacol (BPin) Esters: Overcoming the Aryl Amine Problem [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling of Pyrimidine-5-boronic Acid Pinacol Ester

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This application note provides detailed protocols and optimized conditions for the Suzuki-Miyaura coupling of pyrimidine-5-boronic acid pinacol ester with various aryl and heteroaryl halides. The synthesis of substituted pyrimidines is of significant interest in medicinal chemistry and materials science, as the pyrimidine scaffold is a key component in many biologically active compounds and functional organic materials.[3][4] this compound is a widely used reagent in these syntheses due to its stability, ease of handling, and high reactivity in palladium-catalyzed cross-coupling reactions.[4][5][6]

The electron-deficient nature of the pyrimidine ring makes it a highly reactive substrate in Suzuki-Miyaura couplings, often allowing for the use of less reactive aryl chlorides in addition to bromides and iodides.[3][7]

General Reaction Scheme

The general transformation involves the palladium-catalyzed reaction of this compound with an aryl or heteroaryl halide (Ar-X) in the presence of a base.

(C)C(C)(C)O1c1cncnc1.png)

Key Reaction Parameters and Optimization

Successful Suzuki-Miyaura coupling of this compound is dependent on the careful selection of several key parameters:

-

Palladium Catalyst and Ligands: Palladium complexes are the most effective catalysts for this transformation.[2] The choice of ligand is crucial for stabilizing the palladium center and facilitating the catalytic cycle. Common catalyst systems include:

-

Palladium Precursors: Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂, and Pd(dppf)Cl₂.[2][3][8]

-

Phosphine Ligands: Triphenylphosphine (PPh₃), tricyclohexylphosphine (PCy₃), and bulky, electron-rich biaryl phosphine ligands like SPhos and XPhos enhance catalytic activity, particularly for less reactive aryl chlorides.[7][9] N-heterocyclic carbenes (NHCs) have also emerged as highly effective ligands.[10]

-

-

Base: A base is required to activate the boronic ester for transmetalation. The choice of base can significantly impact reaction yield and rate. Commonly used bases include:

-

Solvent: The solvent system must be capable of dissolving the reactants and be stable at the required reaction temperature. Common solvents include:

-

Temperature and Reaction Time: Reaction temperatures typically range from 60 °C to 120 °C.[3][11] Microwave-assisted protocols can significantly reduce reaction times to as little as 15 minutes, while conventional heating may require several hours to overnight.[3]

Data Summary of Reaction Conditions

The following tables summarize various conditions reported for the Suzuki-Miyaura coupling of pyrimidine derivatives.

Table 1: Overview of Catalysts, Ligands, and Bases

| Component | Examples | Notes |

| Palladium Precursors | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃, Pd(dppf)Cl₂, PdCl₂(PPh₃)₂ | Catalyst loading typically ranges from 0.5 to 10 mol%.[3][11][13] |

| Ligands | PPh₃, PCy₃, P(tBu)₃, FcPPh₂, SPhos, XPhos, Ad₂PⁿBu | Bulky, electron-donating ligands are often used for challenging substrates like aryl chlorides.[1][9][12] |

| Bases | K₂CO₃, Na₂CO₃, K₃PO₄, Cs₂CO₃, LiOᵗBu, Na₃PO₄ | Typically used in excess (2-6 equivalents).[1][12] The choice can be critical for reaction success.[9] |

| Solvents | 1,4-Dioxane, DME, DMF, Toluene, 2-Me-THF, t-Amyl Alcohol, often with H₂O | Anhydrous or aqueous conditions can be used depending on the base and substrates.[1][3][11] |

Table 2: Specific Examples of Suzuki-Miyaura Coupling Conditions for Pyrimidine Derivatives

| Coupling Partner 1 | Coupling Partner 2 | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ (2.0) | Dioxane/H₂O | 100 (MW) | 0.25 | 81 | [3] |

| 2,6-Dichloropyridine | Heptyl pinacol boronic ester | Pd₂(dba)₃ (1) / FcPPh₂ (6) | K₃PO₄ (6.0) | Dioxane/H₂O | 100 | 18 | High | [1] |

| 2,4,5,6-Tetrachloropyrimidine | Arylboronic acids | PdCl₂(PPh₃)₂ (1-3) | K₂CO₃ (aq) | Dioxane | 60 | 2 | 87-97 | [13] |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acids | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | - | - | Good | [14] |

| 2,6-Dichloropyridine | Heptyl boronic pinacol ester | Pd(OAc)₂ (1) / Ad₂PⁿBu (3) | LiOᵗBu (6.0) | Dioxane/H₂O | 100 | 24 | 94 | [12] |

Experimental Protocols

Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling of a Dichloropyrimidine

This protocol is adapted from a procedure for the regioselective coupling of 2,4-dichloropyrimidines with arylboronic acids.[3]

Materials:

-

2,4-Dichloropyrimidine (1.0 equiv)

-

Arylboronic acid (1.1 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.5 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

1,4-Dioxane

-

Water

-

Microwave vial

Procedure:

-

To a microwave vial, add 2,4-dichloropyrimidine, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

-

Add 1,4-dioxane and water in a 4:1 ratio to achieve a suitable concentration (e.g., 0.1-0.2 M).

-

Seal the vial tightly with a cap.

-

Place the vial in the microwave reactor and irradiate at 100 °C for 15 minutes.[3]

-

After the reaction is complete, cool the vial to room temperature.

-

Dilute the reaction mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the C4-substituted pyrimidine.

Protocol 2: Suzuki-Miyaura Coupling using a Buchwald Ligand System

This protocol is a general method adapted from conditions known to be effective for coupling heteroaryl chlorides with alkyl boronic esters.[1]

Materials:

-

Halogenated pyrimidine (e.g., 5-bromo-2-chloropyrimidine) (1.0 equiv)

-

This compound (1.5-2.3 equiv)[1]

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1 mol%)

-

1'-(Diphenylphosphino)-1-ferrocene (FcPPh₂) (6 mol%)

-

Potassium phosphate (K₃PO₄) (3.0-6.0 equiv)[1]

-

Schlenk flask or sealed tube

Procedure:

-

To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the halogenated pyrimidine, this compound, Pd₂(dba)₃, FcPPh₂, and K₃PO₄.

-

Add the degassed dioxane/water solvent mixture.

-

Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.[1]

-

Monitor the reaction progress by TLC or LC-MS. The reaction may take 18-24 hours.[1][12]

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the catalyst and inorganic salts.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography to isolate the desired biaryl product.

Visualizations

The following diagrams illustrate the experimental workflow and the fundamental catalytic cycle of the Suzuki-Miyaura coupling.

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[2]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. mdpi.com [mdpi.com]

- 4. This compound [myskinrecipes.com]

- 5. nbinno.com [nbinno.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. books.rsc.org [books.rsc.org]

- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

Application Notes and Protocols for Palladium-Catalyzed Reactions of Pyrimidine-5-boronic Acid Pinacol Ester

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of palladium catalysts in Suzuki-Miyaura cross-coupling reactions involving Pyrimidine-5-boronic acid pinacol ester. This versatile building block is crucial in the synthesis of complex organic molecules, particularly in the development of novel pharmaceutical agents.[1][2][3]

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds.[1] In the realm of medicinal chemistry and drug discovery, the coupling of heterocyclic moieties is of particular importance for the synthesis of bioactive molecules. This compound serves as a key reagent in these transformations, enabling the introduction of the pyrimidine scaffold into a diverse range of molecular architectures.[1][2] The selection of the appropriate palladium catalyst and reaction conditions is critical for achieving high yields and purity. This document outlines various palladium catalyst systems and provides detailed protocols for their application in reactions with this compound.

Palladium Catalysts and Reaction Conditions

Several palladium catalyst systems have proven effective for the Suzuki-Miyaura coupling of this compound with aryl and heteroaryl halides. The choice of catalyst, ligand, base, and solvent significantly impacts the reaction outcome.

Commonly used palladium precursors include:

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)